molecular formula C20H23ClN2O3 B253083 N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide

N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide

Cat. No. B253083
M. Wt: 374.9 g/mol
InChI Key: FWYOFVWDDLSBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide, also known as CMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of certain enzymes and signaling pathways. For example, N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide has been found to have a positive effect on the immune system, enhancing the activity of immune cells such as T cells and natural killer cells. Furthermore, N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide has been found to exhibit antifungal activity, making it a potential candidate for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide is that it exhibits a broad range of biological activities, making it a potential candidate for the treatment of various diseases. In addition, N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide has been found to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide. One potential direction is to further investigate its antitumor and immunomodulatory properties. In addition, the development of analogs of N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide may lead to the discovery of compounds with improved therapeutic potential. Furthermore, the elucidation of the mechanism of action of N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide may lead to the identification of new targets for drug development.

Synthesis Methods

The synthesis of N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide involves the reaction between 3-chloro-4-morpholin-4-yl-phenylamine and 2-(3,4-dimethyl-phenoxy)-acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide compound.

Scientific Research Applications

N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antifungal properties. In addition, N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide has been shown to have a positive effect on the immune system, making it a potential candidate for immunotherapy.

properties

Product Name

N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H23ClN2O3/c1-14-3-5-17(11-15(14)2)26-13-20(24)22-16-4-6-19(18(21)12-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)

InChI Key

FWYOFVWDDLSBHM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Origin of Product

United States

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